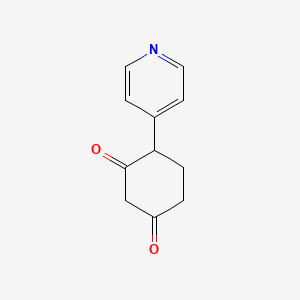

4-(Pyridin-4-yl)cyclohexane-1,3-dione

Beschreibung

Eigenschaften

CAS-Nummer |

113050-05-8 |

|---|---|

Molekularformel |

C11H11NO2 |

Molekulargewicht |

189.21 g/mol |

IUPAC-Name |

4-pyridin-4-ylcyclohexane-1,3-dione |

InChI |

InChI=1S/C11H11NO2/c13-9-1-2-10(11(14)7-9)8-3-5-12-6-4-8/h3-6,10H,1-2,7H2 |

InChI-Schlüssel |

WSQWKYLTEXEWLP-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(=O)CC(=O)C1C2=CC=NC=C2 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Cyclohexane-1,3-dione Derivatives

Structural and Functional Variations

Cyclohexane-1,3-dione derivatives exhibit diverse biological and chemical properties depending on their substituents. Below is a comparative analysis:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(Pyridin-4-yl)cyclohexane-1,3-dione, and how can purity be maximized?

- Methodology : The compound can be synthesized via a condensation reaction between pyridine-4-carboxylic acid derivatives and cyclohexane-1,3-dione precursors. Key steps include:

- Use of anhydrous conditions to minimize side reactions.

- Purification via recrystallization in ethanol or methanol to remove unreacted starting materials .

- Monitoring reaction progress with thin-layer chromatography (TLC) using silica gel plates and UV visualization .

- Critical Parameters : Adjust reaction temperature (70–90°C) and stoichiometric ratios (1:1.2 for dione:pyridine derivative) to optimize yield (>75%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Primary Methods :

- NMR Spectroscopy : Analyze and NMR spectra to confirm the presence of pyridinyl protons (δ 8.5–8.7 ppm) and cyclohexanedione carbonyl groups (δ 205–210 ppm) .

- X-ray Crystallography : Resolve crystal structure to verify stereochemistry and bond angles (e.g., C–C–C bond angles in the cyclohexane ring: 109–112°) .

- FT-IR : Identify carbonyl stretches (1700–1750 cm) and pyridine ring vibrations (1600–1650 cm) .

Q. How should researchers handle safety concerns during synthesis and handling?

- Safety Protocols :

- Use fume hoods and personal protective equipment (PPE) due to potential respiratory and skin irritation hazards .

- Store the compound in a dry, inert environment (argon or nitrogen atmosphere) to prevent degradation .

- Emergency procedures: For accidental exposure, rinse with copious water and seek medical evaluation of chemical burns .

Advanced Research Questions

Q. How can contradictory data in spectroscopic results (e.g., NMR splitting patterns) be resolved?

- Approach :

- Investigate tautomeric equilibria (e.g., keto-enol tautomerism in the dione moiety) using variable-temperature NMR to observe dynamic exchange .

- Compare computational predictions (DFT calculations) with experimental data to identify dominant tautomers .

- Rule out impurities via high-resolution mass spectrometry (HRMS) or HPLC (>95% purity threshold) .

Q. What experimental strategies are recommended for studying biological interactions of this compound?

- Methodology :

- Enzyme Inhibition Assays : Use fluorescence-based assays to measure binding affinity (e.g., IC values) with target enzymes like kinases or dehydrogenases .

- Molecular Docking : Employ software (AutoDock Vina, Schrödinger) to predict binding modes, focusing on hydrogen bonding with the pyridinyl nitrogen and hydrophobic interactions with the cyclohexane ring .

- Cellular Uptake Studies : Radiolabel the compound (e.g., -tagged) to quantify intracellular accumulation in cell lines .

Q. How can computational modeling predict the compound’s reactivity in novel reactions?

- Workflow :

- Perform density functional theory (DFT) calculations (B3LYP/6-31G* level) to map electron density distributions and identify reactive sites (e.g., carbonyl groups for nucleophilic attack) .

- Simulate reaction pathways for cycloaddition or oxidation using Gaussian or ORCA software .

- Validate predictions with small-scale exploratory reactions under controlled conditions .

Q. What experimental designs are suitable for assessing stability under varying pH and temperature?

- Protocol :

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (T) under nitrogen flow .

- pH Stability Studies : Incubate the compound in buffered solutions (pH 2–12) and monitor degradation via UV-Vis spectroscopy at 240–300 nm .

- Kinetic Analysis : Calculate half-life (t) using first-order decay models under stress conditions (e.g., 40°C, 75% humidity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.